molecular formula C17H22N6O3 B3859440 2-furaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

2-furaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone

Cat. No.: B3859440
M. Wt: 358.4 g/mol
InChI Key: VFIYWCDDMYQLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as Furalozine, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Furalozine is a hydrazone derivative of pyrimidine that has shown promising results in various scientific studies for its anti-tumor, anti-inflammatory and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-furaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis (cell death) in cancer cells. This compound has also been found to inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, it has been shown to inhibit the replication of the hepatitis B virus by interfering with its DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been shown to inhibit the replication of the hepatitis B virus, which could potentially lead to the development of a new anti-viral drug.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-furaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is that it is relatively easy to synthesize and can be obtained in good to excellent yields. Additionally, it has shown promising results in various scientific studies for its anti-tumor, anti-inflammatory and anti-viral properties. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-furaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One of the potential applications of this compound is in the development of new anti-cancer drugs. Further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cancer cells. Additionally, this compound could potentially be developed into a new anti-inflammatory drug for the treatment of inflammatory diseases. Further studies are also needed to investigate the safety and efficacy of this compound in vivo.

Scientific Research Applications

2-furaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-tumor activity against various cancer cell lines, including breast, lung, and bladder cancer. This compound has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has shown potent anti-viral activity against the hepatitis B virus.

Properties

IUPAC Name

N-(furan-2-ylmethylideneamino)-2,6-dimorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3/c1-2-14(26-7-1)13-18-21-15-12-16(22-3-8-24-9-4-22)20-17(19-15)23-5-10-25-11-6-23/h1-2,7,12-13H,3-6,8-11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIYWCDDMYQLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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